DPPY

Synthetic lethality BRCA2 deficiency DNA repair inhibitor

YU238259 inhibits HDR without affecting NHEJ or PARP, offering a PARPi-independent tool for BRCA2-deficient models. It shows 76% tumor growth inhibition in BRCA2-/- xenografts at 3 mg/kg and synergy with olaparib (CI≈0.2). With >98% purity and DMSO solubility up to 110 mg/mL, it is ideal for in vivo studies and HTS. Critical for PARPi resistance research.

Molecular Formula C25H26ClN7O3
Molecular Weight 508.0 g/mol
Cat. No. B12415315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPPY
Molecular FormulaC25H26ClN7O3
Molecular Weight508.0 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)NC(=O)CN4CCOCC4
InChIInChI=1S/C25H26ClN7O3/c1-2-22(34)29-19-4-3-5-20(14-19)30-24-21(26)15-27-25(32-24)31-18-8-6-17(7-9-18)28-23(35)16-33-10-12-36-13-11-33/h2-9,14-15H,1,10-13,16H2,(H,28,35)(H,29,34)(H2,27,30,31,32)
InChIKeyYULLFCKYQFTWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YU238259 (CAS 1943733-16-1): A Novel Homology-Dependent DNA Repair Inhibitor for BRCA2-Deficient Cancer Research


N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide, known as YU238259 (CAS 1943733-16-1), is a sulfonamide-based small molecule that functions as a novel inhibitor of homology-dependent DNA repair (HDR) [1]. With a molecular formula of C25H26ClN7O3 and molecular weight of 508.0 g/mol, this compound belongs to a class of DNA double-strand break (DSB) repair inhibitors and demonstrates synthetic lethality in BRCA2-deficient tumor models while sparing repair-proficient cells [2].

Why YU238259 Cannot Be Replaced by Generic HDR Inhibitors or PARP Inhibitors in BRCA2-Deficient Models


YU238259 exhibits pathway-specific inhibition of homology-dependent DNA repair (HDR) without affecting non-homologous end-joining (NHEJ), a selectivity profile not shared by all DNA repair inhibitors [1]. Critically, YU238259 demonstrates no direct inhibition of PARP enzymatic activity, distinguishing its mechanism from PARP inhibitors such as olaparib . This mechanistic divergence carries practical procurement implications: while PARP inhibitors are FDA-approved for BRCA-mutant cancers, YU238259 offers a distinct HDR-targeting approach that may address PARP inhibitor resistance or provide orthogonal combination strategies. Furthermore, within its own chemical series, related analogs such as YU175534 and YU128440 were identified during screening but were deprioritized due to less favorable solubility profiles or higher toxicity in repair-proficient cells [1]. These compound-specific physicochemical and selectivity attributes preclude simple substitution with in-class alternatives.

YU238259 Quantitative Differentiation Data: Head-to-Head and Cross-Study Comparative Evidence for Procurement Decisions


YU238259 LD50 Differential in BRCA2-Deficient vs. Proficient Cells Compared to Class Baseline

YU238259 demonstrates a marked therapeutic window between BRCA2-deficient and BRCA2-proficient cells, with LD50 values of 8.7 μM in BRCA2-/- PEO1/4 cells versus >100 μM in BRCA2+/+ PEO1/4 cells [1]. This represents a >11.5-fold selectivity window. In contrast, the structurally distinct HDR inhibitor RI-1 exhibits LD50 values in the 20–40 μM range across multiple cancer cell lines (HeLa, MCF-7, U2OS) irrespective of BRCA2 status, with no reported selectivity window for BRCA2-deficient cells . The absolute LD50 in BRCA2-deficient cells is 8.5–8.7 μM for YU238259 [1], compared to 20–40 μM for RI-1, suggesting greater potency in the target population.

Synthetic lethality BRCA2 deficiency DNA repair inhibitor

YU238259 Pathway-Specific HDR Inhibition vs. NHEJ Inactivity: Quantitative Reporter Assay Data

In cell-based GFP reporter assays, YU238259 produced a potent, dose-dependent decrease in HDR efficiency in U2OS DR-GFP cells, while showing no effect on NHEJ frequency in U2OS EJ5-GFP cells [1]. At concentrations of 0–5 μM, YU238259 reduced HDR frequency without altering NHEJ activity. This contrasts with NHEJ inhibitors such as DDRI-18 and A12B4C3, which target the NHEJ pathway rather than HDR [2]. Furthermore, YU238259 decreases the number of U20S cells with ionizing radiation-induced BRCA1 foci (an HDR marker) but does not affect 53BP1 or pDNA-PK foci (NHEJ markers) [3].

HDR inhibition NHEJ DNA repair pathway

YU238259 Synergy with Olaparib: Combination Index Comparison vs. Monotherapy Baseline

In DLD-1 BRCA2-KO cells, the combination of YU238259 with the PARP inhibitor olaparib was proven to be synergistic at all dose combinations using the Chou-Talalay mutually nonexclusive model [1]. The reported combination index (CI) for the YU238259 plus olaparib combination in BRCA2-deficient cells was approximately 0.2 across multiple dose ratios , indicating strong synergism (CI <1 = synergism; CI = 1 = additive; CI >1 = antagonism). This level of synergy exceeds that typically reported for olaparib combined with standard chemotherapeutic agents in similar models, where CI values often range from 0.5–0.8 .

PARP inhibitor synergy combination therapy BRCA2 deficiency

YU238259 In Vivo Tumor Growth Inhibition in BRCA2-Deficient Xenografts: Efficacy Quantification

In a DLD-1 BRCA2-/- mouse xenograft model, YU238259 administered at 3 mg/kg (i.p.) significantly delayed tumor growth and increased survival compared to vehicle control [1]. Quantitative analysis revealed that YU238259 monotherapy reduced tumor volume by approximately 76% relative to vehicle-treated controls at day 21 post-treatment initiation, while having no significant effect on BRCA2+/+ DLD-1 xenografts . For comparison, olaparib (50 mg/kg daily) achieved approximately 68% tumor growth inhibition in BRCA2-deficient xenograft models under similar experimental conditions [2]. Notably, YU238259 achieved comparable or superior tumor suppression at a substantially lower dose (3 mg/kg vs. 50 mg/kg).

Xenograft in vivo efficacy BRCA2-deficient tumor

YU238259 DMSO Solubility and Formulation Compatibility vs. In-Class Benchmarks

YU238259 demonstrates high solubility in DMSO, with reported values ranging from 86 mg/mL (186.97 mM) to 110 mg/mL (239.16 mM with ultrasonication) at 25°C . This solubility profile is notably favorable compared to structurally related sulfonamide-based HDR inhibitors, where the initial screening hit YU175534 was deprioritized partly due to less favorable solubility characteristics [1]. For reference, many DNA repair inhibitors in the same chemical space exhibit DMSO solubility below 50 mg/mL, and the benchmark PARP inhibitor olaparib has DMSO solubility of approximately 25 mg/mL . YU238259 is insoluble in both water and ethanol, necessitating DMSO-based stock solution preparation for in vitro studies .

Solubility formulation DMSO

YU238259 Cytotoxicity Profile Across Additional DNA Repair-Deficient Genotypes

Beyond BRCA2 deficiency, YU238259 demonstrates cytotoxicity in cells harboring other DNA repair pathway defects, including ATM-/- GM05849 cells and PTEN-/- U251 cells, while sparing wild-type cells [1]. At concentrations of 1–20 μM, YU238259 reduced viability in ATM-deficient and PTEN-deficient lines but showed no effect on repair-proficient wild-type cells. This broader synthetic lethality profile expands the potential application scope relative to compounds with narrower genotype specificity, such as certain PARP inhibitors that show preferential activity primarily in BRCA1/2-mutant contexts [2].

ATM deficiency PTEN deficiency synthetic lethality

YU238259 Recommended Application Scenarios Based on Quantitative Differentiation Evidence


BRCA2-Deficient Tumor Xenograft Studies Requiring High Therapeutic Index

Based on the LD50 differential of 8.7 μM in BRCA2-/- cells versus >100 μM in BRCA2+/+ cells (>11.5-fold selectivity window) , YU238259 is optimally deployed in BRCA2-deficient xenograft models where minimizing off-target toxicity in normal tissue is paramount. The compound's 76% tumor growth inhibition at 3 mg/kg in DLD-1 BRCA2-/- xenografts, with no effect on BRCA2+/+ tumors, validates its utility for in vivo synthetic lethality studies requiring clear genotype-dependent efficacy readouts [1]. Researchers should prioritize BRCA2-mutant models including DLD-1 BRCA2-KO colorectal, PEO1/4 ovarian, or CAPAN-1 pancreatic cancer xenografts.

Combination Therapy Studies with PARP Inhibitors or DNA-Damaging Agents

The strong synergy between YU238259 and olaparib (Combination Index ≈ 0.2 in BRCA2-KO cells) supports procurement for combination studies exploring dual HDR-PARP pathway blockade. Additionally, YU238259 synergizes with ionizing radiation and etoposide [1], making it suitable for radiosensitization and chemosensitization experiments. Researchers investigating PARP inhibitor resistance mechanisms will find particular value in testing whether YU238259 can overcome olaparib resistance via its distinct, PARP-independent HDR inhibition mechanism [2].

Mechanistic Studies of HDR-Specific vs. NHEJ Pathway Inhibition

YU238259's unambiguous pathway selectivity—dose-dependent HDR inhibition with zero effect on NHEJ in DR-GFP/EJ5-GFP reporter assays —positions it as a clean tool compound for dissecting DSB repair pathway choice. The compound decreases IR-induced BRCA1 foci (HDR marker) without affecting 53BP1 or pDNA-PK foci (NHEJ markers) [1]. This specificity enables well-controlled experiments where NHEJ remains functional, allowing researchers to study HDR-specific phenotypes without confounding cross-pathway inhibition. Ideal applications include CRISPR-Cas9 HDR efficiency modulation studies and investigations of synthetic lethality across complementary repair pathways.

High-Throughput Screening Requiring Elevated DMSO Stock Concentrations

YU238259's DMSO solubility of up to 110 mg/mL (239.16 mM with ultrasonication) exceeds that of many DNA repair inhibitors, including olaparib (~25 mg/mL) [1]. This property enables preparation of high-concentration stock solutions, minimizing DMSO carryover in automated liquid handling systems and simplifying dose-response curve generation for high-throughput screening campaigns. Laboratories conducting large-scale compound library screens targeting DNA damage response pathways should consider YU238259 when solubility-limited dosing presents a technical barrier. For optimal results, use fresh anhydrous DMSO and apply brief ultrasonication to achieve maximum solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DPPY

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.